3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline
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Overview
Description
(E)-N-(3-CHLOROPHENYL)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE is an organic compound characterized by the presence of chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-CHLOROPHENYL)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE typically involves the condensation of 3-chloroaniline with 4-(3-chlorophenyl)methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling are crucial for minimizing waste and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(3-CHLOROPHENYL)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-CHLOROPHENYL)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to phenyl rings, sharing similar electronic properties.
Uniqueness: (E)-N-(3-CHLOROPHENYL)-1-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE is unique due to its specific combination of chlorophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H15Cl2NO |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-4-1-3-16(11-17)14-24-20-9-7-15(8-10-20)13-23-19-6-2-5-18(22)12-19/h1-13H,14H2 |
InChI Key |
RPZSQAPCOHBNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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